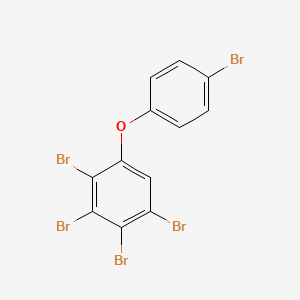

2,3,4,4',5-Pentabromodiphenyl ether

CAS No.: 446254-77-9

Cat. No.: VC3093166

Molecular Formula: C12H5Br5O

Molecular Weight: 564.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 446254-77-9 |

|---|---|

| Molecular Formula | C12H5Br5O |

| Molecular Weight | 564.7 g/mol |

| IUPAC Name | 1,2,3,4-tetrabromo-5-(4-bromophenoxy)benzene |

| Standard InChI | InChI=1S/C12H5Br5O/c13-6-1-3-7(4-2-6)18-9-5-8(14)10(15)12(17)11(9)16/h1-5H |

| Standard InChI Key | SFNAUTSNWPPDSY-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1OC2=CC(=C(C(=C2Br)Br)Br)Br)Br |

| Canonical SMILES | C1=CC(=CC=C1OC2=CC(=C(C(=C2Br)Br)Br)Br)Br |

Introduction

Chemical Identity and Structural Properties

2,3',4,4',5-Pentabromodiphenyl ether is a specific congener of polybrominated diphenyl ethers, containing five bromine atoms strategically positioned at the 2, 3', 4, 4', and 5 positions on the diphenyl ether backbone. This particular arrangement of bromine atoms contributes to the compound's unique physical, chemical, and biological properties.

Chemical Nomenclature and Identification

Analytical Detection and Quantification

Various analytical techniques have been developed for the detection and quantification of 2,3',4,4',5-Pentabromodiphenyl ether in environmental and biological samples, essential for monitoring its presence and assessing potential risks.

Chromatographic Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is commonly employed for the analysis of 2,3',4,4',5-Pentabromodiphenyl ether. According to analytical standards data, the compound exhibits a retention time of approximately 25.36 minutes under specific chromatographic conditions . This characteristic retention time serves as an important parameter for its identification and differentiation from other PBDE congeners.

Reference Standards and Concentrations

Environmental Occurrence and Fate

The environmental behavior of 2,3',4,4',5-Pentabromodiphenyl ether is characterized by its persistence and bioaccumulation potential, which has led to its detection in various environmental compartments and biological samples.

Environmental Distribution

Due to its lipophilic nature, 2,3',4,4',5-Pentabromodiphenyl ether tends to partition into organic-rich environmental compartments, including sediments, soils, and biological tissues. This partitioning behavior significantly influences its environmental fate and transport mechanisms. The compound's resistance to degradation contributes to its long-term persistence in the environment.

Bioaccumulation in Wildlife

Studies have detected 2,3',4,4',5-Pentabromodiphenyl ether in wildlife, including aquatic organisms. A notable study measured concentrations in Eurasian otters (Lutra lutra), where BDE-118 was detected in liver samples from two individuals with concentrations of 0.563 and 1.19 ng/g wet weight . This finding demonstrates the compound's ability to bioaccumulate in predatory species, potentially through food web transfer.

Table 1: Concentrations of 2,3',4,4',5-Pentabromodiphenyl ether (BDE-118) and related PBDEs in otter liver samples

| PBDE Congener | Number of Samples with Detectable Residues | Geometric Mean (ng/g wet wt.) | Minimum Concentration (ng/g wet wt.) | Maximum Concentration (ng/g wet wt.) |

|---|---|---|---|---|

| BDE-118 (2,3',4,4',5-) | 2 | 0.817 | 0.563 | 1.19 |

| BDE-47 (Tetra-BDE) | 64 | 32.4 | 2.17 | 465 |

| BDE-99 (Penta-BDE) | 47 | 1.31 | 0.265 | 37.5 |

| BDE-100 (Penta-BDE) | 62 | 4.00 | 0.432 | 146 |

Toxicological Profile and Biological Effects

The toxicological properties of 2,3',4,4',5-Pentabromodiphenyl ether are of significant concern due to its potential adverse effects on biological systems, particularly through endocrine disruption mechanisms.

Mechanisms of Toxicity

2,3',4,4',5-Pentabromodiphenyl ether primarily exerts its biological effects through interactions with endocrine receptors, leading to disruptions in normal hormonal function. This endocrine-disrupting activity has been associated with effects on thyroid hormone homeostasis, which plays crucial roles in development, metabolism, and neurological function. The compound's ability to bind to and interfere with hormone receptors represents a central mechanism underlying its potential toxicity.

Neurodevelopmental Effects

Research has shown that 2,3',4,4',5-Pentabromodiphenyl ether can affect neurite outgrowth in human induced pluripotent stem cell-derived neurons, suggesting potential implications for neurological development. These findings align with broader concerns about PBDEs as developmental neurotoxicants. The potential for developmental neurotoxicity represents a significant concern, particularly regarding exposure during critical periods of brain development.

Acute and Chronic Toxicity

Metabolism and Pharmacokinetics

Understanding the metabolic fate and pharmacokinetic properties of 2,3',4,4',5-Pentabromodiphenyl ether is essential for assessing its potential for bioaccumulation and long-term biological effects.

Absorption and Distribution

Due to its lipophilic properties, 2,3',4,4',5-Pentabromodiphenyl ether readily distributes to lipid-rich tissues following absorption. This distribution pattern influences its toxicokinetic profile and potential for long-term storage in adipose tissue. The compound's high lipophilicity enhances its ability to cross biological membranes, including the blood-brain barrier.

Biotransformation and Excretion

Animal studies indicate that 2,3',4,4',5-Pentabromodiphenyl ether is primarily excreted via feces in rats, suggesting a significant role for biliary excretion in its elimination. The biotransformation pathways may involve oxidative metabolism, potentially leading to hydroxylated metabolites. These metabolites could exhibit different toxicological properties compared to the parent compound.

Chemical Synthesis and Reactions

Understanding the chemical synthesis and reaction properties of 2,3',4,4',5-Pentabromodiphenyl ether provides insights into its production, environmental transformations, and potential degradation pathways.

Synthetic Pathways

The synthesis of 2,3',4,4',5-Pentabromodiphenyl ether typically involves the bromination of diphenyl ether under controlled conditions. This process requires careful regulation of reaction parameters to achieve the specific bromination pattern characteristic of this congener. The synthetic complexity contributes to the specificity of the final product and its distinct chemical properties.

Chemical Transformations

2,3',4,4',5-Pentabromodiphenyl ether can undergo various chemical transformations in the environment, including:

-

Oxidation reactions, potentially leading to hydroxylated derivatives

-

Reduction processes, which may result in debromination to form lower brominated congeners

-

Substitution reactions, where bromine atoms might be replaced by other functional groups

These transformation pathways influence the compound's environmental persistence and the formation of potentially toxic metabolites or degradation products.

Regulatory Status and Environmental Concerns

The persistent and potentially toxic nature of polybrominated diphenyl ethers, including 2,3',4,4',5-Pentabromodiphenyl ether, has led to significant regulatory attention and environmental concerns.

International Regulations

Pentabromodiphenyl ether commercial mixtures, which may contain various PBDE congeners including 2,3',4,4',5-Pentabromodiphenyl ether, are subject to international regulatory frameworks such as the Stockholm Convention on Persistent Organic Pollutants . These regulations aim to restrict the production, use, and environmental release of these persistent organic pollutants. The designation of commercial pentaBDE as a persistent organic pollutant reflects the significant environmental concerns associated with these compounds.

Environmental Persistence and Bioaccumulation

The environmental persistence of 2,3',4,4',5-Pentabromodiphenyl ether is a significant concern due to its resistance to degradation and potential for bioaccumulation in the food chain . These properties contribute to long-term environmental presence and potential ecological impacts. The compound's ability to biomagnify in food webs enhances exposure risks for top predators and humans.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume